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Compound Name:
(S)-4-Boc-6-Amino-

[1,4]oxazepane

Cat. No.: B8188544 Get Quote

Technical Guide: (S)-4-Boc-6-Amino-oxazepane
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for "(S)-4-Boc-6-Amino-oxazepane," including its CAS

number, is not readily available in public chemical databases as of late 2025. This suggests

that it may be a novel or specialized chemical entity. This guide, therefore, provides a

comprehensive overview based on established principles of organic chemistry, data from

structurally related compounds, and plausible synthetic strategies. The information herein is

intended to serve as a foundational resource for researchers interested in the synthesis and

potential applications of this molecule.

Introduction
(S)-4-Boc-6-Amino-oxazepane is a chiral heterocyclic compound featuring a seven-membered

oxazepane ring. The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on

the nitrogen at the 4-position and an amino group at the 6-position, with a defined

stereochemistry at the chiral center. The oxazepane scaffold is of significant interest in

medicinal chemistry, and the presence of a chiral amine offers a versatile point for further

functionalization. This guide outlines the predicted properties, a plausible synthetic approach,

and potential applications of this compound in drug discovery and chemical biology.
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Predicted Physicochemical Properties
The following table summarizes the predicted properties of (S)-4-Boc-6-Amino-oxazepane

based on its chemical structure and data from analogous compounds.

Property Predicted Value Notes

Molecular Formula C10H20N2O3

Molecular Weight 216.28 g/mol

Appearance
Predicted to be a white to off-

white solid or a viscous oil.

Based on similar Boc-

protected amines.

Solubility

Soluble in organic solvents

such as methanol, ethanol,

dichloromethane, and ethyl

acetate. Limited solubility in

water.

Typical for Boc-protected

compounds.

Melting Point

Highly dependent on

crystalline form; likely in the

range of 40-100 °C if solid.

Boiling Point > 200 °C (decomposes)
Estimated based on similar

structures.

Chirality
Contains at least one

stereocenter at the 6-position.

The (S)-configuration is

specified.

Plausible Synthetic Pathway
A plausible and efficient synthesis of (S)-4-Boc-6-Amino-oxazepane can be envisioned starting

from a readily available chiral precursor. A potential retrosynthetic analysis suggests a pathway

involving the formation of the oxazepane ring through intramolecular cyclization.

Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic route.
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Synthesis of (S)-4-Boc-6-Amino-oxazepane

Commercially Available
(S)-2-Amino-4-pentenoic acid

N-Boc Protection

Boc2O, Base

Hydroboration-Oxidation

1. BH3-THF
2. H2O2, NaOH

Mesylation of Primary Alcohol

MsCl, Et3N

Intramolecular Cyclization
(Williamson Ether Synthesis)

NaH

Azide Introduction
(Mitsunobu or SN2)

1. PPh3, DEAD
2. NaN3

Reduction of Azide

H2, Pd/C or LiAlH4

(S)-4-Boc-6-Amino-oxazepane

Click to download full resolution via product page

Caption: A plausible synthetic workflow for (S)-4-Boc-6-Amino-oxazepane.
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Detailed Experimental Protocols (Exemplary)
The following are representative protocols for key transformations in the proposed synthesis.

These are based on established literature procedures for similar reactions and may require

optimization for this specific substrate.

Protocol 1: N-Boc Protection of an Amino Acid[1][2][3][4]

Reaction Setup: Dissolve the starting amino acid (1.0 eq) in a 1:1 mixture of dioxane and

water.

Reagent Addition: Add sodium bicarbonate (2.5 eq) to the solution, followed by the dropwise

addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in dioxane.

Reaction Monitoring: Stir the mixture vigorously at room temperature for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to

remove the dioxane. Acidify the aqueous residue to pH 2-3 with 1M HCl.

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate in vacuo. The crude product can be purified by column

chromatography on silica gel if necessary.

Protocol 2: Intramolecular Williamson Ether Synthesis for Oxazepane Ring Formation

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the mesylated

amino alcohol precursor (1.0 eq) in anhydrous tetrahydrofuran (THF).

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.5 eq,

60% dispersion in mineral oil) portion-wise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24

hours. Monitor the formation of the cyclized product by TLC or LC-MS.

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the crude product by flash chromatography.

Protocol 3: Azide Reduction to Primary Amine

Reaction Setup: Dissolve the azide intermediate (1.0 eq) in methanol or ethanol.

Catalyst Addition: Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen

atmosphere (e.g., using a balloon) with vigorous stirring.

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash

the pad with methanol.

Purification: Concentrate the filtrate under reduced pressure to yield the desired amine. This

product is often pure enough for subsequent steps, but can be purified by chromatography if

needed.

Role in Drug Discovery and Medicinal Chemistry
The structural features of (S)-4-Boc-6-Amino-oxazepane make it a potentially valuable building

block in drug discovery.
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Logical Relationships in Drug Discovery

(S)-4-Boc-6-Amino-oxazepane
(Chiral Building Block)
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Acidic Conditions (e.g., TFA)

Functionalization of Amine

Scaffold for Combinatorial Libraries

Amide coupling, Reductive amination, etc.

Lead Compound Optimization

SAR Studies

Synthesis of Bioactive Molecules

Click to download full resolution via product page

Caption: Logical workflow for the utilization of (S)-4-Boc-6-Amino-oxazepane.

Chiral Scaffolding: The defined stereochemistry is crucial, as the biological activity of chiral

drugs often resides in a single enantiomer.[5][6][7] The oxazepane ring provides a three-

dimensional scaffold that can be used to orient substituents in specific vectors to interact with

biological targets.
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Versatile Functionalization: The primary amino group at the 6-position, once deprotected,

serves as a key handle for introducing a wide variety of functional groups through reactions

such as amide bond formation, reductive amination, and sulfonylation. This allows for the

rapid generation of diverse compound libraries for screening.

Boc Protection: The Boc group is a widely used protecting group in organic synthesis due to

its stability under many reaction conditions and its facile removal under mild acidic

conditions.[4][8][9] This orthogonality allows for selective manipulation of other functional

groups in a molecule.

Conclusion
While "(S)-4-Boc-6-Amino-oxazepane" is not a catalogued compound, its synthesis is feasible

through established chemical transformations. Its unique combination of a chiral oxazepane

core and a protected, functionalizable amino group makes it an attractive building block for the

synthesis of novel chemical entities with potential therapeutic applications. The protocols and

pathways outlined in this guide provide a solid foundation for researchers to embark on the

synthesis and exploration of this and related molecules. Further research is warranted to

establish its definitive properties and to explore its utility in medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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